molecular formula C21H24ClN3O6 B496477 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B496477
M. Wt: 449.9g/mol
InChI Key: YCCCEZWGJMSGEA-UHFFFAOYSA-N
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Description

5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylamine derivative, followed by the introduction of the morpholinyl group and the final coupling with the benzoic acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: can be compared with similar compounds, such as:

    4-Methoxyphenethylamine: Shares some structural similarities but differs in functional groups and reactivity.

    Bromine compounds: While not structurally similar, they share some reactivity patterns, such as oxidation and substitution reactions.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN3O6

Molecular Weight

449.9g/mol

IUPAC Name

5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C21H24ClN3O6/c1-29-18-9-13(8-16(22)20(18)31-12-19(23)26)11-24-14-2-3-17(15(10-14)21(27)28)25-4-6-30-7-5-25/h2-3,8-10,24H,4-7,11-12H2,1H3,(H2,23,26)(H,27,28)

InChI Key

YCCCEZWGJMSGEA-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC(=O)N

Origin of Product

United States

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